molecular formula C20H23ClN4O2 B2659878 2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034388-83-3

2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

Katalognummer B2659878
CAS-Nummer: 2034388-83-3
Molekulargewicht: 386.88
InChI-Schlüssel: FSETXVIWSAAFIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The compound contains a piperazine ring, a pyridazine ring, and a cyclopentane ring. The presence of these rings could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine, pyridazine, and cyclopentane rings. The chlorophenyl group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitrogen in the piperazine ring could result in basic properties .

Wissenschaftliche Forschungsanwendungen

Antinociceptive Properties

Research has highlighted the antinociceptive properties of compounds structurally related to "2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one". For instance, Giovannoni et al. (2003) synthesized and tested a number of compounds for their analgesic activity, revealing significant antinociceptive properties in thermal nociceptive stimulus tests, comparable to morphine. The efficacy of these compounds suggests the involvement of the noradrenergic and/or serotoninergic system in their mechanism of action, highlighting their potential as potent antinociceptive agents (Giovannoni, Vergelli, Ghelardini, Galeotti, Bartolini, & Dal Piaz, 2003).

Anticancer and Antituberculosis Activity

Mallikarjuna, Padmashali, and Sandeep (2014) explored the synthesis, anticancer, and antituberculosis studies of derivatives structurally analogous to the specified compound. They synthesized a series of new derivatives and screened them for in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity. The findings indicated that some of the synthesized compounds exhibited significant antituberculosis and anticancer activities, showcasing their potential for therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anticonvulsant Properties

Georges et al. (1989) conducted research on the structural and electronic properties of anticonvulsant drugs, including compounds similar to the one . Their study focused on crystal structures and molecular-orbital calculations, providing insights into the potential anticonvulsant activities of these compounds. The research underscores the significance of understanding structural properties in the development of anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).

CGRP Receptor Antagonism

Cann et al. (2012) reported on the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, illustrating a convergent, stereoselective, and economical synthesis approach. Their work contributes to the broader understanding of the therapeutic potential of compounds structurally related to "this compound" in treating conditions mediated by the CGRP receptor, such as migraine (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Nathan, Remy, Sausker, & Wang, 2012).

Zukünftige Richtungen

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis. The compound’s structure suggests potential activity in the central nervous system, which could be a starting point for further investigations .

Eigenschaften

IUPAC Name

2-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-14(25-19(26)13-15-5-4-7-17(15)22-25)20(27)24-11-9-23(10-12-24)18-8-3-2-6-16(18)21/h2-3,6,8,13-14H,4-5,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSETXVIWSAAFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.